![molecular formula C15H14N6O B2528839 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide CAS No. 1448133-17-2](/img/structure/B2528839.png)
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide
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Overview
Description
“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . The compound also has a phenyl group (a six-membered carbon ring) and a propanamide group (a three-carbon chain with a carbonyl (C=O) and an amine (NH2) group).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and 1,2,4-triazole rings, along with the phenylpropanamide group. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, melting point, and other properties .Scientific Research Applications
- The 1,2,3-triazole ring system, which is a key component of this compound, has been associated with antibacterial properties . Researchers have explored its potential as an antimicrobial agent against various bacterial strains. Investigating its mechanism of action and efficacy against specific pathogens could lead to novel antibacterial therapies.
- 1,2,3-triazoles have demonstrated antimalarial activity . Given the global impact of malaria, understanding how this compound interacts with malarial parasites and its potential as an antimalarial drug candidate is crucial. Further studies could explore its effectiveness in inhibiting parasite growth and preventing disease progression.
- The 1,2,3-triazole moiety has also shown antiviral effects . Researchers have investigated its activity against viral infections, including RNA and DNA viruses. Evaluating its impact on viral replication, entry, or protein function could provide valuable insights for antiviral drug development.
- Alzheimer’s disease (AD) is characterized by memory loss and cognitive decline. Acetylcholinesterase (AChE) plays a crucial role in AD pathogenesis . Computational studies have explored the interaction of this compound with AChE, a target for developing therapeutic options against neurodegeneration. Investigating its potential as an AD treatment is essential.
- The compound’s unique structure makes it an interesting candidate for drug discovery . Researchers can explore its binding affinity to various protein targets, predict its pharmacokinetic properties, and assess its drug-likeness. These insights guide further optimization and development.
Antibacterial Activity
Antimalarial Potential
Antiviral Properties
Neurodegenerative Diseases
Drug Discovery
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(7-6-12-4-2-1-3-5-12)20-13-8-14(18-10-17-13)21-11-16-9-19-21/h1-5,8-11H,6-7H2,(H,17,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSFDWOONPWBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide |
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